12-epi-19-O-methylscalarin

Catalog No.
S659908
CAS No.
M.F
C28H42O5
M. Wt
458.6 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
12-epi-19-O-methylscalarin

Product Name

12-epi-19-O-methylscalarin

IUPAC Name

[(1R,5aS,5bR,7aS,11aS,11bR,13R,13aS,13bR)-1-methoxy-5b,8,8,11a,13a-pentamethyl-3-oxo-5,5a,6,7,7a,9,10,11,11b,12,13,13b-dodecahydro-1H-phenanthro[2,1-e][2]benzofuran-13-yl] acetate

Molecular Formula

C28H42O5

Molecular Weight

458.6 g/mol

InChI

InChI=1S/C28H42O5/c1-16(29)32-21-15-20-26(4)13-8-12-25(2,3)18(26)11-14-27(20,5)19-10-9-17-22(28(19,21)6)24(31-7)33-23(17)30/h9,18-22,24H,8,10-15H2,1-7H3/t18-,19-,20+,21+,22+,24+,26-,27-,28+/m0/s1

InChI Key

UZTVCYOWDJHTOU-QLFGBWBRSA-N

Canonical SMILES

CC(=O)OC1CC2C3(CCCC(C3CCC2(C4C1(C5C(OC(=O)C5=CC4)OC)C)C)(C)C)C

Isomeric SMILES

CC(=O)O[C@@H]1C[C@@H]2[C@]3(CCCC([C@@H]3CC[C@]2([C@H]4[C@]1([C@H]5[C@@H](OC(=O)C5=CC4)OC)C)C)(C)C)C

12-epi-19-O-methylscalarin is a scalarane sesterterpenoid that is 12-epi-scalarin in which the hydorxy group at position 19 is replaced by a methoxy group. It has been isolated from the sponge, Hyattella species. It has a role as an animal metabolite. It is a scalarane sesterterpenoid, an acetate ester, an organic heteropentacyclic compound and a gamma-lactone. It derives from a 12-epi-scalarin.

12-epi-19-O-methylscalarin is a scalarane-type sesterterpenoid, a class of compounds known for their complex carbon skeletons and diverse biological activities. This compound has a molecular formula of C27H42O4C_{27}H_{42}O_4 and a molecular weight of approximately 458.63 g/mol. It is primarily isolated from marine sponges, particularly those belonging to the genus Spongia, which are recognized for their rich repertoire of bioactive metabolites. The structure of 12-epi-19-O-methylscalarin features a unique arrangement of rings and functional groups that contribute to its biological properties and potential applications in pharmacology .

The chemical reactivity of 12-epi-19-O-methylscalarin can be attributed to its functional groups, particularly the methoxy group at the 19-position and the presence of multiple stereocenters. It can undergo various reactions typical for terpenoids, such as:

  • Hydrolysis: Under acidic or basic conditions, the methoxy group can be hydrolyzed to yield corresponding alcohols.
  • Oxidation: The compound may be oxidized to form ketones or aldehydes, depending on the reaction conditions.
  • Reduction: Reduction reactions can convert carbonyl functionalities into alcohols.

These reactions are essential for modifying the compound's structure to enhance its biological activity or to synthesize derivatives for further study .

12-epi-19-O-methylscalarin exhibits a range of biological activities that make it a subject of interest in pharmacological research. Studies have shown that it possesses:

  • Antimicrobial Properties: It demonstrates significant antibacterial activity against various strains, including Bacillus subtilis and Escherichia coli.
  • Antioxidant Activity: The compound has shown potential as a free radical scavenger, indicating its role in mitigating oxidative stress.
  • Anti-inflammatory Effects: Research indicates that it may inhibit the formation of multinuclear osteoclasts, suggesting its potential in treating bone-related diseases .

  • Isolation from Marine Sponges: The most common method involves extracting the compound from sponges like Spongia officinalis using solvents such as methanol or dichloromethane.
  • Total Synthesis: Various synthetic routes have been proposed in literature, often involving multi-step processes that include cyclization reactions and functional group modifications to achieve the desired structure .

Due to its diverse biological activities, 12-epi-19-O-methylscalarin has several potential applications:

  • Pharmaceutical Development: Its antimicrobial and anti-inflammatory properties make it a candidate for developing new therapeutic agents.
  • Nutraceuticals: The antioxidant properties suggest potential use in dietary supplements aimed at improving health and wellness.
  • Cosmetic Industry: Its ability to scavenge free radicals positions it as an ingredient in anti-aging products .

Interaction studies involving 12-epi-19-O-methylscalarin have focused on its effects on various biological targets:

  • Nuclear Receptors: Research indicates that this compound may interact with nuclear receptors involved in lipid metabolism and inflammation, providing insights into its mechanism of action.
  • Cell Signaling Pathways: Studies have suggested that it may modulate pathways related to oxidative stress and cellular apoptosis, although further research is needed to elucidate these interactions fully .

Several compounds share structural similarities with 12-epi-19-O-methylscalarin, including:

Compound NameStructural FeaturesBiological Activity
ScalarinParent compound with similar backboneAntimicrobial, anticancer
12-Epi-scalarolideContains similar sesterterpenoid structureAntioxidant, anti-inflammatory
Methyl scalarinMethylated derivativeAntimicrobial
19-O-deacetyl scalarinDeacetylated formAnticancer

These compounds exhibit unique biological activities while sharing core structural elements with 12-epi-19-O-methylscalarin. This highlights the importance of minor structural variations in determining their pharmacological profiles .

XLogP3

6.8

Wikipedia

12-epi-19-O-methylscalarin

Dates

Last modified: 07-20-2023

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